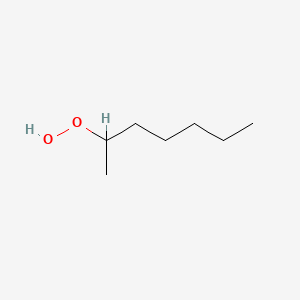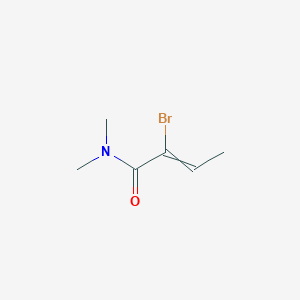
N,N-Dimethyl-2-bromo-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-bromo-2-butenamide: is an organic compound with the molecular formula C6H10BrNO It is a derivative of butenamide, where the nitrogen atom is substituted with two methyl groups and the second carbon of the butenamide chain is substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of N,N-Dimethylbutenamide: The synthesis of N,N-Dimethyl-2-bromo-2-butenamide can be achieved by brominating N,N-Dimethylbutenamide. This reaction typically involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N,N-Dimethyl-2-bromo-2-butenamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines, or thiols.
Reduction Reactions: The compound can be reduced to N,N-Dimethyl-2-butenamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of N,N-Dimethyl-2-hydroxy-2-butenamide, N,N-Dimethyl-2-amino-2-butenamide, or N,N-Dimethyl-2-thio-2-butenamide.
Reduction: Formation of N,N-Dimethyl-2-butenamide.
Oxidation: Formation of N,N-Dimethyl-2-bromo-2-butenoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-2-bromo-2-butenamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis. Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds. Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound. Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-2-bromo-2-butenamide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-2-chloro-2-butenamide: Similar structure but with a chlorine atom instead of bromine.
N,N-Dimethyl-2-iodo-2-butenamide: Similar structure but with an iodine atom instead of bromine.
N,N-Dimethyl-2-fluoro-2-butenamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: N,N-Dimethyl-2-bromo-2-butenamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propriétés
Formule moléculaire |
C6H10BrNO |
|---|---|
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3 |
Clé InChI |
KTWGCBJDXNUCPC-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C(=O)N(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


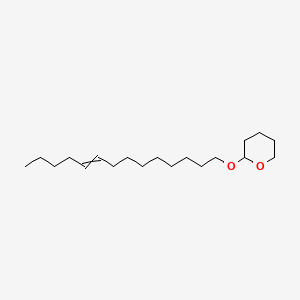
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
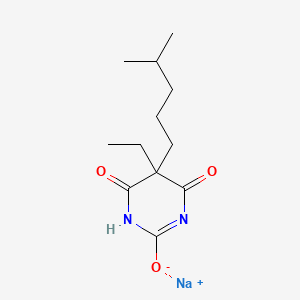
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
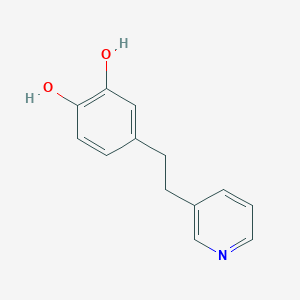
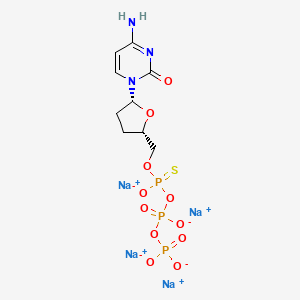
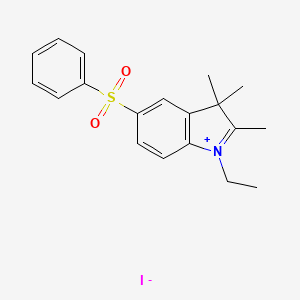
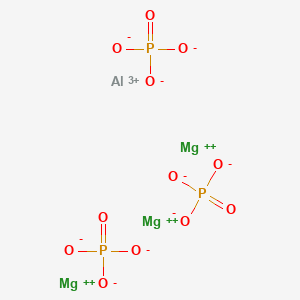
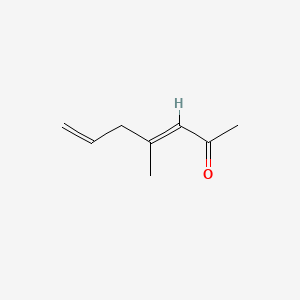
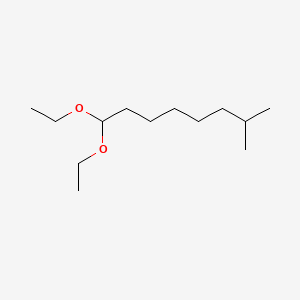
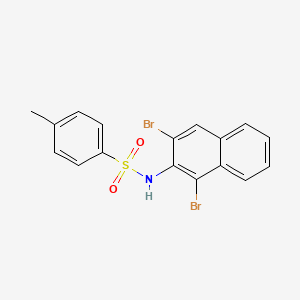
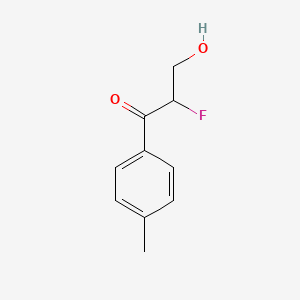
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
